3'-Guanylic acid, disodium salt

Description

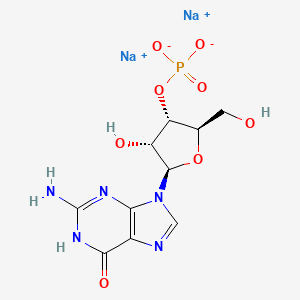

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYOUTHOUPZZES-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-68-0 (Parent) | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

407.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-83-4 | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization in Research of 3 Guanylic Acid, Disodium Salt

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an indispensable tool for the separation and quantification of 3'-Guanylic acid, disodium (B8443419) salt, from complex mixtures and for distinguishing it from its structural isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous analysis and quantification of 3'-Guanylic acid, disodium salt, and its related compounds, such as disodium 5'-inosinate. nifc.gov.vnnih.gov The method's robustness makes it suitable for quality control, nutritional profiling, and flavor standardization in the food industry. nih.gov

A common approach involves using a C18 reversed-phase column as the stationary phase. nifc.gov.vnnih.govnih.gov The separation of nucleotides is achieved using an isocratic elution with a mobile phase typically consisting of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), sometimes in combination with an ion-pairing reagent like sodium heptanesulfonate or hexane-1-sulfonic acid sodium salt. nifc.gov.vnresearchgate.net The addition of an ion-pairing reagent creates a neutral equilibrium, which enhances the retention of the analytes on the column. researchgate.net The pH of the mobile phase is a critical parameter, with lower pH values often leading to more symmetric peak shapes for guanosine (B1672433) 5'-monophosphate (GMP) and inosine (B1671953) 5'-monophosphate (IMP). nifc.gov.vn Detection is commonly performed using a photodiode array (PDA) or a UV detector, with a typical wavelength set around 250-260 nm, which corresponds to the intrinsic UV absorption of the substrates and products. nifc.gov.vnnih.gov This direct detection allows for the unambiguous determination of the percent conversion of substrate into product in enzymatic reactions. nih.gov The method demonstrates excellent linearity, precision, and accuracy, with high recovery rates. nih.govub.edu

The power of HPLC also extends to the challenging separation of structural isomers. nacalai.comchromforum.org While standard C18 columns can be effective, specialized columns that utilize different interaction mechanisms, such as π-π interactions, are often employed for isomer separation. nacalai.com For instance, columns with pyrenylethyl or nitrophenylethyl bonded groups show unique retention characteristics based on a combination of hydrophobic, charge transfer, and π-π interactions, which are highly effective for separating isomers. nacalai.com

Table 1: Typical HPLC Parameters for Nucleotide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | nifc.gov.vnnih.govnih.gov |

| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate | nifc.gov.vn |

| Elution Mode | Isocratic | nih.govmendeley.com |

| Flow Rate | 0.8 - 1.2 mL/min | researchgate.netmendeley.com |

| Detection | UV/PDA at ~254 nm | mendeley.comrsc.org |

| Column Temperature | 30 °C | mendeley.com |

Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and rapid method for the quantitative analysis of nucleotides. libretexts.orgmdpi.com This technique is widely used for separating components in a mixture based on their differential affinities for the stationary and mobile phases. libretexts.org For nucleotide analysis, the stationary phase is typically a silica (B1680970) gel 60 F254 plate. researchgate.net

The process involves spotting the sample on the TLC plate, followed by development in a chromatographic chamber saturated with a suitable mobile phase. mdpi.com For nucleotides, various solvent systems have been developed to achieve effective separation. epa.govnih.gov After development, the separated components are visualized, often by fluorescence quenching under UV light at 254 nm. icm.edu.pl

Quantitative analysis is performed by scanning the spots on the developed chromatogram with a densitometer. icm.edu.pl The intensity of luminescence or the area of the spots serves as a measure of the quantity of the nucleotide. epa.gov The densitometer measures the absorbance or fluorescence of the spots at a specific wavelength, and the peak areas are recorded. researchgate.net By comparing the peak area of the sample to a calibration curve generated from standards of known concentrations, the amount of the substance in the sample can be accurately determined. chemrxiv.org This method has been validated for its selectivity, precision, and accuracy in various analytical applications. researchgate.net

Table 2: TLC-Densitometry Methodology for Nucleotide Analysis

| Step | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60F254 plates | mdpi.comresearchgate.net |

| Mobile Phase | Mixtures like 1,4-dioxan-water-ammonia or chloroform-methanol-diethylamine are used depending on the specific nucleotides. | mdpi.comepa.gov |

| Development | Plates are developed in a saturated chamber to a specific distance (e.g., 7.5-8.0 cm). | mdpi.comicm.edu.pl |

| Visualization | Fluorescence quenching under UV light (254 nm). | icm.edu.pl |

| Quantification | Densitometric scanning at a specific wavelength (e.g., 265 nm or 313 nm) in reflection-absorbance mode. | mdpi.comicm.edu.pl |

| Analysis | Peak areas are integrated and compared against a standard calibration curve. | chemrxiv.org |

Capillary Ion Chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a powerful and highly sensitive technique for the targeted metabolic profiling of nucleotides, including mono-, di-, and tri-phosphates. thermofisher.comthermofisher.com Ion chromatography is particularly well-suited for separating ionic and highly polar compounds, offering superior selectivity and resolution for analytes like guanylate isomers. thermofisher.comspectroscopyonline.com

In this method, samples are separated on an anion-exchange capillary column using a gradient elution, often with potassium hydroxide. thermofisher.com The reduced flow rate in capillary IC enhances the sensitivity of the mass spectrometer detection. thermofisher.com Following separation, the analytes are detected by a mass spectrometer, which provides both sensitive and selective quantification. spectroscopyonline.com The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) mode allows for the differentiation of closely eluted analytes and elimination of interferences from structurally related compounds. thermofisher.comthermofisher.com

This technique is capable of achieving very low limits of quantitation, often at the nanomolar (nM) level, making it ideal for analyzing biological samples where nucleotides are present in low concentrations. thermofisher.comthermofisher.com The combination of IC's resolving power for isomers and MS/MS's specificity makes it an invaluable tool for comprehensive nucleotide profiling. thermofisher.com

Table 3: Key Parameters for Capillary IC-MS/MS Nucleotide Profiling

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Capillary Ion Chromatography (Cap IC) | thermofisher.com |

| Column | Monolith anion-exchange capillary column | thermofisher.com |

| Elution | Hydroxide gradient elution | thermofisher.com |

| Ion Source | Electrospray Ionization (ESI) is generally preferred for polar compounds. | thermofisher.comthermofisher.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | thermofisher.com |

| MS Mode | Selected Reaction Monitoring (SRM) for quantitation and confirmation. | thermofisher.comthermofisher.com |

| Sensitivity | Limit of Quantitation (LOQ) typically around 1 nM. | thermofisher.comthermofisher.com |

Spectroscopic Investigations for Structural Elucidation and Conformation

Spectroscopic methods are vital for probing the atomic-level structure, conformation, and dynamic interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for obtaining detailed information about the structure, dynamics, and interactions of nucleic acids in solution. wikipedia.orgcambridge.orgbruker.com It is instrumental in characterizing isomers and understanding the conformational equilibria of nucleotides. nih.gov NMR can distinguish between different conformational states, which is crucial for understanding folding, stability, and biological function. mdpi.com

Various NMR techniques, including 1H, 13C, 15N, and 31P NMR, are employed in nucleic acid studies. wikipedia.org Two-dimensional NMR methods such as Correlation Spectroscopy (COSY), Total Coherence Transfer Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are almost always used. wikipedia.org NOESY is particularly important as it detects couplings between nuclei that are close in space, allowing for the measurement of inter-proton distances which are critical for 3D structure determination. nih.govnih.gov

For isomer characterization, NMR can differentiate between molecules with subtle structural differences, such as positional isomers. nih.gov The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, and distinct signals can be observed for each isomer. nih.gov For instance, the conformation around the glycosidic bond in guanosine derivatives can be characterized by observing NOE cross-peak intensities between the H(8) proton of the guanine (B1146940) base and the sugar protons. gatech.edu NMR is also extensively used to study the interactions between nucleic acids and other molecules like proteins or drugs, by observing changes in chemical shifts upon binding. wikipedia.orgnih.gov

Table 4: NMR Techniques for Nucleotide Characterization

| NMR Technique | Application in Nucleotide Research | Reference |

|---|---|---|

| 1H, 13C, 31P NMR | Provides fundamental information on the chemical environment of individual atoms, essential for structural identification and isomer differentiation. | wikipedia.orgnih.gov |

| 2D COSY/TOCSY | Detects through-bond nuclear couplings to establish connectivity within the sugar and base moieties. | wikipedia.org |

| 2D NOESY | Measures through-space interactions (Nuclear Overhauser Effect) to determine inter-proton distances, crucial for 3D structure and conformation analysis. | wikipedia.orgnih.govnih.gov |

| Chemical Shift Perturbation | Monitors changes in chemical shifts upon addition of a binding partner (e.g., protein, metal ion) to map interaction surfaces. | wikipedia.orgmdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of nucleic acids and for monitoring conformational changes. pnas.orgmdpi.com The purine (B94841) base in 3'-Guanylic acid has a characteristic UV absorbance maximum, typically around 250-260 nm, which forms the basis for its quantification. mhlw.go.jpnih.gov According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the nucleotide in solution. nih.gov

Recent advancements have combined UV-Vis spectroscopy with other techniques, such as mass spectrometry, to probe conformational changes in detail. UV-Vis photodissociation (UVPD) action spectroscopy can reveal significant structural alterations, such as a conformational collapse in dinucleotide cation radicals upon electron attachment. nih.govresearchgate.net Furthermore, the UV absorption properties of nucleobases can be distinct from their corresponding nucleosides under specific pH conditions (e.g., strongly basic), allowing for spectroscopic discrimination and monitoring of enzymatic reactions. mdpi.com

Table 5: Applications of UV-Vis Spectroscopy in Nucleotide Analysis

| Application | Principle | Reference |

|---|---|---|

| Quantitative Analysis | Measurement of absorbance at the characteristic λmax (~260 nm) based on the Beer-Lambert Law. | mhlw.go.jpnih.gov |

| Conformational Studies | Monitoring changes in absorbance (hyper/hypochromicity) that reflect alterations in base stacking and helical structure. | nih.govpnas.org |

| Thermal Denaturation (Melting) | Tracking absorbance at 260 nm versus temperature to determine the melting temperature (Tm) and thermodynamic stability of nucleic acid structures. | pnas.org |

| Enzyme Assays | Exploiting pH-dependent spectral shifts to differentiate between nucleosides and free nucleobases for monitoring reaction progress. | mdpi.com |

| Coupling with Mass Spectrometry | UV-Vis photodissociation (UVPD) action spectroscopy to characterize the structure and conformation of gas-phase nucleotide ions. | nih.govresearchgate.net |

Mass Spectrometry for Molecular Identification and Derivative Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the mass-to-charge ratio of ions, which allows for the precise determination of molecular weights and the elucidation of molecular structures. For nucleotides like 3'-Guanylic acid and its derivatives, "soft" ionization techniques are particularly valuable as they minimize fragmentation and keep the molecules intact during ionization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful tool for the analysis of biomolecules, including nucleic acids and their components. umich.eduresearchgate.net In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov The resulting ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to the square root of their mass-to-charge ratio. nih.gov

This method is highly effective for determining the molecular mass of nucleotides with high accuracy. spectroscopyworld.com Although less common for small molecules like 3'-Guanylic acid compared to larger biopolymers, MALDI-ToF MS can be used to characterize synthetic oligonucleotides and their derivatives. umich.eduedpsciences.org The technique is particularly useful for analyzing mixtures and can identify failure sequences in synthetic DNA or RNA. umich.eduedpsciences.org The choice of matrix is critical for successful analysis, with derivatives of cinnamic acid or benzoic acid being common choices. nih.gov

Key applications of MALDI-ToF in nucleotide research include:

High-accuracy molecular mass determination: Provides precise molecular weight information. spectroscopyworld.com

Analysis of mixtures: Capable of analyzing complex samples containing multiple components. umich.edu

Characterization of synthetic oligonucleotides: Can identify and sequence short DNA and RNA strands. edpsciences.org

Detection of modifications: Can be used to identify changes such as methylation in nucleic acids. researchgate.net

Enzymology and Metabolic Pathways Involving 3 Guanylic Acid, Disodium Salt

Guanylyl Cyclase Activity and GTP Conversion

Guanylyl cyclase, also known as guanylate cyclase, is a lyase enzyme that plays a critical role in cellular signaling. wikipedia.orgnih.gov Its primary function is to catalyze the conversion of guanosine (B1672433) triphosphate (GTP) into 3',5'-cyclic guanosine monophosphate (cGMP) and pyrophosphate. wikipedia.orgnih.gov The product, cGMP, is an important second messenger molecule that mediates a variety of physiological processes. wikipedia.orgresearchgate.net

There are two major forms of guanylyl cyclase: a membrane-bound form and a soluble form. nih.govnih.gov The membrane-bound guanylyl cyclases function as cell-surface receptors for peptide hormones, such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). nih.govyoutube.com Binding of these peptides to the receptor's extracellular domain activates the intracellular catalytic domain, leading to the synthesis of cGMP. youtube.comyoutube.com

The soluble form of guanylyl cyclase (sGC) is found in the cytoplasm and acts as a receptor for nitric oxide (NO). nih.govnih.gov Nitric oxide, a diffusible signaling molecule, binds to a heme group on the sGC enzyme, triggering a conformational change that stimulates the synthesis of cGMP from GTP. nih.govyoutube.com This NO-cGMP signaling pathway is crucial for processes like smooth muscle relaxation and vasodilation. nih.govyoutube.com The activity of guanylyl cyclase is determined by measuring the conversion of GTP to cGMP. nih.gov

Table 1: Comparison of Guanylyl Cyclase Isoforms

| Feature | Membrane-Bound Guanylyl Cyclase | Soluble Guanylyl Cyclase (sGC) |

|---|---|---|

| Location | Plasma Membrane | Cytoplasm |

| Structure | Transmembrane receptor | Heterodimer (α and β subunits) |

| Activator | Peptide hormones (e.g., ANP, BNP, CNP) nih.govnih.gov | Nitric Oxide (NO) nih.govnih.gov |

| Mechanism | Ligand binding to the extracellular domain activates the intracellular catalytic domain. youtube.com | NO binding to a heme prosthetic group induces a conformational change. nih.gov |

| Primary Function | Regulation of blood pressure, sodium excretion. nih.gov | Smooth muscle relaxation, vasodilation, neurotransmission. nih.gov |

Guanosine Deaminase: Substrate Specificity and Enzyme Characteristics

Guanosine deaminase is an enzyme that catalyzes the hydrolytic deamination of guanosine. Research on this enzyme has identified its substrate specificity. Studies have shown that guanosine, deoxyguanosine, and 8-azaguanosine act as substrates for guanosine deaminase. tandfonline.com Conversely, compounds such as 3'-Guanylic acid and 5'-Guanylic acid were found not to be substrates for the enzyme. tandfonline.com The enzyme is inhibited by 4-amino-5-imidazole-carboxamide ribonucleoside. tandfonline.com

It is important to distinguish guanosine deaminase from the more extensively studied guanine (B1146940) deaminase (GDA). GDA catalyzes the conversion of guanine to xanthine (B1682287) and ammonia (B1221849) and is a key enzyme in purine (B94841) catabolism. nih.govias.ac.inabcam.com GDA belongs to the amidohydrolase superfamily and typically utilizes a zinc metal ion in its active site for catalysis. nih.govmdpi.com The substrates for GDA include guanine and 8-azaguanine. nih.govmac-mod.com

Table 2: Substrate Specificity and Kinetic Parameters of Guanosine Deaminase

| Compound | Role | Km Value (M) |

|---|---|---|

| Guanosine | Substrate | 3.6 x 10-5tandfonline.com |

| Deoxyguanosine | Substrate | 6.2 x 10-5tandfonline.com |

| 8-Azaguanosine | Substrate | 1.22 x 10-4tandfonline.com |

| 3'-Guanylic acid | Not a Substrate | N/A tandfonline.com |

| 5'-Guanylic acid | Not a Substrate | N/A tandfonline.com |

| 4-amino-5-imidazole-carboxamide ribonucleoside | Inhibitor | N/A tandfonline.com |

Interactions with Ribonucleases (e.g., RNase T1) in RNA Hydrolysis

Ribonuclease T1 (RNase T1) is a fungal endonuclease that specifically targets single-stranded RNA at the 3'-end of guanine residues. wikipedia.orgworthington-biochem.com The enzyme catalyzes the cleavage of the phosphodiester bond, proceeding through a 2',3'-cyclic phosphate (B84403) intermediate, which is subsequently hydrolyzed to yield a guanosine 3'-phosphate (3'-GMP) terminus. worthington-biochem.comnih.gov Thus, 3'-Guanylic acid is a product of RNA digestion by RNase T1.

Beyond being a product, 3'-GMP also functions as an inhibitor of RNase T1. nih.govias.ac.in X-ray crystallography studies of the RNase T1-3'-GMP complex have provided detailed insights into the molecular interactions within the enzyme's active site. nih.govnih.gov The guanine base of 3'-GMP is specifically recognized and bound by a pocket formed by amino acid residues 42 through 46. researchgate.net The catalytic site involves several key residues, including Histidine-40 (His-40), Glutamic acid-58 (Glu-58), and Histidine-92 (His-92). nih.govresearchgate.net His-40 and Glu-58 interact directly with the 2'-hydroxyl group of the ribose, playing a crucial role in proton transfer during catalysis, while His-92 interacts with the phosphate group. nih.gov

Table 3: Key Amino Acid Residues in RNase T1 Interaction with 3'-GMP

| Residue | Location/Role | Interaction with 3'-GMP |

|---|---|---|

| Amino Acids 42-46 | Recognition Site | Form six hydrogen bonds with the guanine base, providing specificity. researchgate.net |

| Histidine-40 (His-40) | Catalytic Site | Forms a tight hydrogen bond with the 2'-hydroxyl group of the ribose; involved in proton transfer. nih.gov |

| Glutamic acid-58 (Glu-58) | Catalytic Site | Forms a tight hydrogen bond with the 2'-hydroxyl group of the ribose; acts as a general base in catalysis. nih.gov |

| Histidine-92 (His-92) | Catalytic Site | Hydrogen bonds to two oxygen atoms of the phosphate group, stabilizing the transition state. nih.gov |

Pathways of Purine Ring Formation: Contributions of CO2, Glutamine, Glycine, Aspartate, and Tetrahydrofolate Derivatives

The synthesis of purines, the parent structures of guanylic acid, occurs through the de novo biosynthesis pathway. plos.orgprolekare.cz This highly conserved metabolic pathway assembles the purine ring from various small molecule precursors. prolekare.cz The process consists of ten enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) into the first fully formed purine nucleotide, inosine (B1671953) monophosphate (IMP). prolekare.cznih.gov IMP then serves as a crucial branch-point intermediate for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). nih.govnih.gov

The atoms that constitute the purine ring are systematically donated from specific precursor molecules. This intricate assembly highlights the integration of different metabolic pathways to supply the necessary building blocks for nucleotide synthesis. The contributions of these precursors are well-established. prolekare.czimtm.cz

Table 4: Precursor Contributions to the Purine Ring Atoms

| Atom in Purine Ring | Contributing Molecule |

|---|---|

| N1 | Aspartate |

| C2 | N10-Formyl-tetrahydrofolate (a tetrahydrofolate derivative) |

| N3 | Glutamine (amide group) |

| C4 | Glycine |

| C5 | Glycine |

| C6 | Carbon Dioxide (CO2, as HCO3-) |

| N7 | Glycine |

| C8 | N10-Formyl-tetrahydrofolate (a tetrahydrofolate derivative) |

| N9 | Glutamine (amide group) |

Inhibitors of Guanylic Acid Synthesis in Experimental Models

The synthesis of guanylic acid (GMP) from its precursor, IMP, is a two-step process that presents a key target for therapeutic intervention. The rate-limiting step is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH), which mediates the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). tandfonline.comtandfonline.com Consequently, inhibitors of IMPDH effectively block the de novo synthesis of guanine nucleotides. nih.govscbt.com

Because rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on the de novo pathway for purine synthesis, IMPDH inhibitors have potent cytostatic and immunosuppressive effects. drugbank.comwikipedia.org These inhibitors are widely used in experimental models and have significant clinical applications.

Mycophenolic acid (MPA) is a well-characterized, potent, non-competitive, and reversible inhibitor of IMPDH. drugbank.comwikipedia.org It is widely used as an immunosuppressant to prevent organ transplant rejection. drugbank.combohrium.com Other notable IMPDH inhibitors include the antiviral drug Ribavirin and the immunosuppressant Mizoribine . tandfonline.comnih.gov These compounds have been instrumental in studying the roles of guanine nucleotides in various cellular processes and serve as therapeutic agents in oncology, virology, and immunology. tandfonline.comnih.gov Another inhibitor, Hadacidin , acts as an analog of aspartate and inhibits adenylosuccinate synthetase, the enzyme that commits IMP to the synthesis of AMP, demonstrating another point of control in purine metabolism. nih.gov

Table 5: Selected Inhibitors of Guanylic Acid Synthesis

| Inhibitor | Target Enzyme | Mechanism of Action | Primary Application |

|---|---|---|---|

| Mycophenolic acid (MPA) | Inosine Monophosphate Dehydrogenase (IMPDH) | Selective, non-competitive, reversible inhibitor of IMPDH, blocking the conversion of IMP to XMP. drugbank.comwikipedia.org | Immunosuppression (prevents organ rejection). drugbank.comnih.gov |

| Ribavirin | Inosine Monophosphate Dehydrogenase (IMPDH) | Its monophosphate form mimics IMP and binds to the substrate site of the enzyme. tandfonline.com | Antiviral therapy. nih.gov |

| Mizoribine | Inosine Monophosphate Dehydrogenase (IMPDH) | Inhibits IMPDH, leading to the depletion of guanine nucleotides. nih.gov | Immunosuppression. tandfonline.com |

| Hadacidin | Adenylosuccinate Synthetase | An analog of aspartate that inhibits the conversion of IMP to adenylosuccinate (AMP pathway). nih.gov | Experimental models. nih.gov |

Molecular Interactions and Structural Biology of 3 Guanylic Acid, Disodium Salt

Helix Formation and Self-Assembly Properties

Solutions of 3'-guanylic acid, much like its 5' isomer, exhibit the remarkable ability to form highly viscous solutions and gels under specific conditions. This phenomenon is attributed to the self-assembly of individual molecules into long, linear aggregates with a helical structure. X-ray diffraction studies on fibers drawn from these gels confirm the formation of an ordered, helical macrostructure. Although both 3'-GMP and 5'-GMP form helices, the specific structural parameters differ, indicating that the position of the phosphate (B84403) group plays a critical role in determining the final conformation of the aggregate. This structural influence is likely due to the phosphate group's capacity to form hydrogen bonds with neighboring molecules and the electrostatic repulsion between charged phosphate groups, which together stabilize particular configurations.

The self-assembly is a hierarchical process that begins with the formation of planar, cyclic units called G-quartets. These quartets are formed by four guanine (B1146940) molecules linked by Hoogsteen-type hydrogen bonds. In the presence of suitable cations, these G-quartets stack on top of one another through π-π stacking interactions, creating stable, four-stranded helical structures known as G-quadruplexes. The entanglement of these G-quadruplex columns leads to the formation of a three-dimensional network that immobilizes water, resulting in a hydrogel.

The formation of viscous solutions and gels from 3'-guanylic acid is highly dependent on pH and concentration. Concentrated solutions (e.g., >5%) of 3'-GMP at a pH of approximately 5 become extremely viscous and can form a clear, firm gel upon cooling. Less concentrated solutions can also form gels when cooled but may return to a less viscous state at room temperature. The gelation process is reversible with temperature. Studies comparing guanylic acid isomers have shown that both the 3' and 5' isomers readily form gels under these acidic conditions, whereas the 2' isomer does not appear to form a gel.

| Compound | Gelation at pH 5 | Observation |

| 3'-Guanylic acid | Yes | Forms a clear, firm gel, especially upon cooling. |

| 5'-Guanylic acid | Yes | Forms a clear, firm gel, especially upon cooling. |

| 2'-Guanylic acid | No | Does not appear to form a gel under similar conditions. |

| Guanosine (B1672433) | No | Insoluble at the required concentration, though a slight increase in viscosity is noted in saturated solutions. |

This table summarizes the gel-forming capabilities of different guanosine-related compounds under acidic conditions.

The specific ionization state of the 3'-guanylic acid molecule is crucial for helical self-assembly and gel formation. The optimal condition for this process is when the phosphate group carries a single negative charge and the guanine base is in its neutral form. At a pH of around 5, the phosphate group (with a pKa2 value typically above 6) is predominantly singly charged, and the guanine moiety is neutral, fulfilling the requirements for stable helix formation.

G-Quadruplex Formation and Dynamics

The helical structures formed by 3'-guanylic acid are based on the G-quadruplex motif. This non-canonical secondary structure is characterized by stacked G-tetrads, or G-quartets, which are square planar arrays of four guanine bases. The stability of the G-quadruplex is highly dependent on several factors, including the presence of cations, the conformation of the ribose sugar, and interactions with anions in the surrounding medium.

The hydroxyl groups on the ribose moiety of 3'-guanylic acid play a significant role in modulating G-quadruplex structure and stability, primarily through their influence on hydration. The hydration state of a G-quadruplex can affect its topology. Studies on telomeric DNA have shown that cosolutes with fewer hydroxyl groups can induce a transition to a more dehydrated parallel G-quadruplex structure, which is favored under molecularly crowded conditions. The 2'-hydroxyl group of the ribose in 3'-GMP, in particular, can influence the sugar pucker conformation and engage in hydrogen bonding, thereby affecting the local and global structure of the resulting G-quadruplex assembly. The three isomeric guanylic acids (2', 3', and 5'-GMP) all form columnar aggregates in solution, but the specific nature of these structures is distinct, underscoring the role of the phosphate and hydroxyl group positions.

The formation and stability of the G-quadruplex structure at the core of the hydrogel are critically dependent on cations. Monovalent cations, particularly potassium (K⁺) and sodium (Na⁺), are essential for templating the G-quadruplex assembly. These cations fit into the central cavity of the G-quartet, coordinating with the electron-rich O6 carbonyl oxygens of the four guanines. This coordination neutralizes the electrostatic repulsion between the oxygen atoms and greatly stabilizes the stacked G-quartet structure. Potassium ions are generally more effective at stabilizing G-quadruplexes than sodium ions, leading to the formation of longer and more stable aggregates. Divalent cations such as Mg²⁺ and Ca²⁺ can also induce the formation of parallel G-quadruplexes.

Metal Complexation Studies

Beyond the alkali metal cations essential for G-quadruplex stabilization, the 3'-guanylic acid molecule possesses multiple sites capable of coordinating with other metal ions, such as transition metals. The primary binding sites for metal ions are the phosphate group and the guanine base. The negatively charged oxygen atoms of the phosphate group are strong ligands for metal cations. The guanine moiety offers several potential coordination sites, including the N7 nitrogen atom and the O6 carbonyl oxygen.

Studies on the interaction of iron(III) with guanosine 5'-monophosphate (GMP) have shown that complexation occurs primarily via the phosphate group, leading to complexes with limited solubility at neutral pH. In such complexes, the metal ion can coordinate with one or more GMP molecules. Molecules with a phosphate group and a carbonyl oxygen atom can act as bidentate ligands, binding a metal ion through one of the phosphate oxygens and the carbonyl oxygen. The specific stereochemistry of 3'-GMP, with the phosphate at the 3' position, will influence the geometry and stability of the resulting metal complexes compared to its 5' isomer.

| Potential Metal Coordination Sites on 3'-GMP | Type of Interaction | Relevant Metal Ions |

| Phosphate Group Oxygens | Ionic/Covalent Bonding | Fe(III), Mg(II), other transition metals |

| Guanine N7 and O6 | Coordinate Covalent Bonding (Chelation) | Fe(III), Cu(II) |

| G-Quartet Central Cavity | Cation-Dipole Interaction | K⁺, Na⁺, NH₄⁺ |

This table outlines the primary sites on 3'-guanylic acid that can participate in metal complexation and the types of interactions involved.

Interaction with Metal Ions

3'-Guanylic acid, disodium (B8443419) salt, as a nucleotide, possesses multiple potential coordination sites for metal ions. The primary interaction sites include the phosphate group, the N7 and O6 atoms of the guanine base, and the hydroxyl groups of the ribose sugar. The interaction with metal ions is significantly influenced by factors such as the nature of the metal ion (e.g., charge, size, and preferred coordination geometry), the pH of the solution, and the presence of other competing ligands.

Research on the interaction of iron (III) with guanosine monophosphate (GMP), a closely related compound, has demonstrated the formation of stable chelates at acidic pH. researchgate.net Trivalent metal ions, such as Fe(III) and Al(III), generally exhibit a stronger interaction with nucleotides compared to divalent metal ions. nih.govnih.gov The relative affinity for different metal ions can vary, with one study on fluoroquinolones showing an affinity order of Al(3+) > Cu(2+) > Zn(2+) > Fe(3+). nih.gov The phosphate group, with its negative charge, is a primary site for electrostatic interactions with positively charged metal ions. The guanine base offers additional coordination sites, allowing for the formation of chelate complexes, which are more stable than simple electrostatic interactions. The specific coordination can involve one or more of these sites, leading to the formation of various complex structures.

The table below summarizes the potential interaction sites of 3'-Guanylic acid with metal ions.

| Functional Group | Atoms Involved | Type of Interaction |

| Phosphate Group | Oxygen atoms | Electrostatic, Covalent |

| Guanine Base | N7, O6 | Coordination |

| Ribose Sugar | 2'-OH, 5'-OH | Coordination |

Structural Characterization of Metal Adducts

The characterization of metal adducts of 3'-Guanylic acid, disodium salt involves a combination of spectroscopic and analytical techniques to determine the stoichiometry, coordination geometry, and bonding characteristics of the metal-nucleotide complex.

Mass spectrometry is a powerful tool for determining the molecular weight of the metal adduct and its fragmentation patterns, which can provide insights into the binding site of the metal ion. nih.gov For instance, the loss of specific neutral fragments can indicate whether the metal is bound to the phosphate group, the sugar moiety, or the guanine base. nih.gov

Spectroscopic techniques such as UV-Vis and FT-IR spectroscopy are employed to probe the electronic and vibrational changes upon metal coordination. Changes in the UV-Vis spectrum can indicate the involvement of the guanine base in metal binding. mdpi.com In FT-IR spectroscopy, shifts in the vibrational frequencies of the phosphate group (around 1080 cm⁻¹) and the carbonyl group of the guanine base (around 1690 cm⁻¹) can confirm their participation in the coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and phosphorus (³¹P) NMR, can provide detailed structural information in solution. Chemical shift perturbations of the protons on the guanine base and the ribose sugar upon metal ion binding can identify the specific atoms involved in the interaction. ³¹P NMR is particularly sensitive to changes in the chemical environment of the phosphate group.

Computational modeling, including quantum calculations and molecular mechanics, is increasingly used to complement experimental data. mdpi.com These methods can predict the optimized geometries of the metal complexes and provide insights into the nature of the metal-ligand bonds. mdpi.com

The following table outlines the common techniques used for the structural characterization of metal adducts.

| Technique | Information Obtained |

| Mass Spectrometry | Molecular weight, stoichiometry, fragmentation patterns |

| UV-Vis Spectroscopy | Electronic transitions, involvement of the base in coordination |

| FT-IR Spectroscopy | Vibrational frequencies, identification of coordinating functional groups |

| NMR Spectroscopy | Solution structure, identification of specific binding sites |

| Computational Modeling | Optimized geometry, bonding characteristics |

Interactions with Proteins and Nucleic Acids in Research Models

The interactions between nucleic acids and proteins are fundamental to many cellular processes, and understanding these interactions is crucial. nih.gov 3'-Guanylic acid, as a component of RNA, can serve as a model for studying these interactions. The specificity of these interactions arises from a combination of electrostatic forces, hydrogen bonding, and stacking interactions. researchgate.net

In the context of protein interactions, the guanine base of 3'-Guanylic acid can form specific hydrogen bonds with amino acid side chains. For example, the carboxylate groups of aspartic and glutamic acid residues can form strong hydrogen bonds with the N1-H and the exocyclic amino group of guanine. nih.gov Research has shown that the association constant for this interaction is significantly higher than that of the guanine-cytosine base pair, indicating a high degree of specificity. nih.gov This type of interaction is a key recognition element for many proteins that bind to guanine-rich sequences in nucleic acids.

Interactions with other nucleic acids are primarily governed by the principles of base pairing, where guanine forms three hydrogen bonds with cytosine. However, non-canonical interactions are also possible and play important roles in the structure and function of RNA. Stacking interactions between the aromatic ring of the guanine base and the bases of adjacent nucleotides or aromatic amino acid side chains (e.g., tryptophan, tyrosine) also contribute significantly to the stability of protein-nucleic acid complexes.

Research models often utilize spectroscopic techniques like NMR and fluorescence spectroscopy to study these interactions. nih.gov These methods can provide information on the binding affinity, stoichiometry, and conformational changes that occur upon complex formation.

Molecular Conformations and Isomeric Considerations

The flexibility of the nucleotide structure allows for a range of molecular conformations. For 3'-Guanylic acid, this conformational flexibility is primarily associated with the ribose sugar pucker, the rotation around the glycosidic bond, and the conformation of the sugar-phosphate backbone.

The sugar-phosphate backbone is characterized by several rotatable bonds, leading to a large number of possible conformations. nih.gov Molecular mechanics calculations have been used to explore the conformational landscape of nucleotides and have identified low-energy conformers. nih.gov

Conformational polymorphism, where a molecule can exist in different crystalline forms due to different molecular conformations, is a possibility for 3'-Guanylic acid. nih.gov The specific conformation adopted in the solid state can be influenced by factors such as intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov

The table below summarizes the key conformational features of 3'-Guanylic acid.

| Structural Element | Possible Conformations | Description |

| Ribose Sugar Pucker | N-type (C3'-endo), S-type (C2'-endo) | Describes the out-of-plane atom in the five-membered sugar ring. |

| Glycosidic Bond | syn, anti | Describes the rotation of the base relative to the sugar. |

| Sugar-Phosphate Backbone | Multiple rotatable bonds | Leads to a variety of overall shapes and orientations. |

Applications As a Research Reagent and Tool

Reagent in Chemical Biology and Organic Synthesis

In the fields of chemical biology and organic synthesis, the precise modification of biomolecules is paramount for understanding their function. Disodium (B8443419) 3'-guanylate and its derivatives are instrumental in developing methods for the specific labeling and modification of nucleic acids.

A significant application of guanosine (B1672433) monophosphate derivatives is in the chemo- and site-specific modification of oligonucleotides, which are short DNA or RNA molecules. These modifications are crucial for creating mechanistic probes in chemical biology. nih.gov A key challenge has been the development of methods to label specific sites within DNA and RNA, particularly for nucleic acids obtained from biological or enzymatic sources rather than through chemical synthesis. nih.gov

Researchers have successfully employed reductive amination to selectively functionalize the N²-amine group of guanosine and 2'-deoxyguanosine (B1662781) monophosphate (GMP/dGMP). nih.gov This classical organic chemistry reaction has been adapted to specifically modify the guanine (B1146940) nucleobase within DNA and RNA oligonucleotides, leaving other nucleobases like adenine, cytosine, and thymine/uracil unaffected. nih.gov This high degree of selectivity allows for the incorporation of a reactive "handle" into the nucleic acid structure. nih.gov This handle can then be used for further functionalization, enabling a wide range of downstream applications, such as attaching fluorescent dyes, cross-linking agents, or other reporter groups. nih.gov

This method's ability to target the N²-position of guanine is particularly noteworthy. This position is often involved in forming hydrogen bonds within the DNA double helix and can be a site for interactions with proteins and other molecules. Modifying this site can, therefore, provide valuable insights into nucleic acid structure and function. For instance, studies have involved the site-specific incorporation of adducts at the N²-position of deoxyguanosine to investigate their effects on DNA stability and recognition by enzymes. nih.gov

Table 1: Reductive Amination for Oligonucleotide Functionalization

| Target Molecule | Reaction Type | Site of Modification | Outcome | Application |

| Guanosine Monophosphate (GMP) | Reductive Amination | N²-amine of Guanine | Selective functionalization | Creating mechanistic probes in chemical biology nih.gov |

| Deoxyguanosine Monophosphate (dGMP) | Reductive Amination | N²-amine of Guanine | Introduction of a reactive handle for further modification nih.gov | Downstream functionalization and applications nih.gov |

Use in Nucleic Acid Chemistry Research

The fundamental role of guanylate as a building block of RNA makes its disodium salt a key reagent in nucleic acid chemistry research.

3'-Guanylic acid is a ribonucleotide monophosphate, meaning it consists of a guanine base, a ribose sugar, and a phosphate (B84403) group. wikipedia.org It is a fundamental monomeric unit in the synthesis of ribonucleic acid (RNA). wikipedia.org In the context of RNA sequencing and analysis, the identity of each nucleotide is critical. 3'-Guanylic acid is represented by the letter 'G' in genetic sequence data. nih.gov Its chemical properties and position within an RNA strand dictate the molecule's secondary structure, such as the formation of stem-loops and G-quadruplexes, and its interactions with other molecules. Therefore, pure samples of 3'-guanylic acid and its salts are essential as standards and reagents in techniques developed for RNA analysis and synthesis.

Tool for Studying Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids are central to most biological processes, including DNA replication, transcription, and translation. The disodium salt of 3'-guanylic acid can be used to study these interactions. The salt concentration and the specific ions present can significantly influence the binding affinity and specificity of proteins for DNA and RNA. For example, studies on E. coli's DNA polymerase III have shown that the type of anion in the solution can dramatically affect the enzyme's ability to bind to the DNA template. nih.gov While high concentrations of chloride ions are inhibitory, the enzyme can function efficiently in high concentrations of potassium glutamate. nih.gov This highlights that the ionic environment, which can be modulated using salts like disodium 3'-guanylate, is a critical factor in protein-nucleic acid binding. nih.gov

Furthermore, by incorporating modified nucleotides, such as those with adducts at the N²-position of guanine, into synthetic oligonucleotides, researchers can study how these changes affect the stability of the DNA or RNA duplex and its recognition by specific proteins. nih.gov

Application in Enzymatic Assays (e.g., for AMP- and GMP-producing enzymes)

Disodium 3'-guanylate and its isomers are crucial substrates and standards in various enzymatic assays. A notable application is in the development and validation of high-throughput screening assays for enzymes that produce adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). mpbio.com For instance, the 5'-isomer, 5'-GMP, is used in transcreener assays designed to detect the activity of AMP- and GMP-producing enzymes. mpbio.com

Additionally, GMP is a key component in sensitive enzymatic procedures for measuring related signaling molecules like cyclic GMP (cGMP). nih.gov In one such assay, cGMP is first converted to GMP by the enzyme cyclic nucleotide phosphodiesterase. The resulting GMP is then used in a subsequent reaction catalyzed by a specific ATP:GMP phosphotransferase, which generates a detectable signal. nih.gov The accuracy of such assays relies on the use of pure GMP as a standard for calibration.

Reagent in Bacterial and Eukaryotic Cell Signaling Research

Guanosine nucleotides are central to cellular signal transduction in both prokaryotic and eukaryotic organisms. medchemexpress.comglpbio.com While 3'-guanylic acid itself is a building block for RNA, its cyclic derivative, cyclic bis-(3',5')-dimeric guanosine monophosphate (c-di-GMP), has emerged as a universal second messenger in bacteria. nih.gov

C-di-GMP is a critical regulator of numerous bacterial processes, including biofilm formation, motility, cell division, and virulence. nih.gov It functions by binding to a wide range of receptors, including proteins and riboswitches, to elicit specific cellular responses. nih.gov Research in this area often involves synthesizing and using c-di-GMP and its precursors to understand these signaling pathways.

Interestingly, the influence of c-di-GMP extends beyond the bacterial kingdom. It has been shown to stimulate the innate immune system in eukaryotes. nih.gov For example, administration of c-di-GMP in mice can induce an inflammatory response and activate dendritic cells, which are key players in the immune system. nih.gov This has led to research into its potential as a vaccine adjuvant to enhance mucosal immunity against bacterial infections. nih.gov The study of these inter-kingdom signaling events, where a bacterial molecule triggers a response in a eukaryotic host, is a burgeoning field where guanosine-based compounds are essential research reagents. nih.govnih.gov

Studies on Cyclic di-GMP as a Second Messenger in Bacteria

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a critical role in regulating a wide array of cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, and virulence. nih.govnih.govmdpi.com The synthesis and degradation of c-di-GMP are tightly controlled by enzymes known as diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively. nih.gov

In research investigating the intricate signaling pathways governed by c-di-GMP, 3'-guanylic acid and its isomers, such as 5'-guanylic acid (5'-GMP), are often employed as essential research tools. Specifically, they can be used as negative controls in experiments to demonstrate the specificity of c-di-GMP-mediated effects. For instance, a study on Staphylococcus aureus revealed that while extracellular c-di-GMP significantly inhibited biofilm formation, the addition of 5'-GMP had no substantial effect. researchgate.net This highlights the specific structural requirements for interaction with the c-di-GMP receptors and effectors, and the utility of mononucleotides like guanylic acid in dissecting these specific biological responses.

The study of c-di-GMP signaling also involves investigating the enzymes responsible for its metabolism. These enzymes utilize guanosine triphosphate (GTP) as a substrate for the synthesis of c-di-GMP. As guanylic acid is a fundamental precursor in the synthesis of GTP, its availability can influence the cellular pool of this critical building block for the second messenger.

Investigation of STING Protein Binding in Eukaryotic Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system in eukaryotes, responsible for detecting cytosolic DNA from invading pathogens or damaged host cells and initiating a defensive response. frontiersin.orggoogle.com Activation of STING is triggered by the binding of cyclic dinucleotides (CDNs), such as cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). frontiersin.orgacs.org cGAMP is synthesized by the enzyme cGAS (cyclic GMP-AMP synthase) from ATP and GTP upon sensing cytosolic DNA. acs.orgnih.gov

3'-Guanylic acid, as a fundamental guanine nucleotide, is an essential precursor for the synthesis of GTP, which is subsequently used to produce the STING agonist cGAMP. acs.orgnih.gov Consequently, research into the STING pathway, including the synthesis of STING agonists and the investigation of their binding and activation mechanisms, relies on the availability of guanylic acid and its derivatives.

Furthermore, the development of synthetic STING agonists is a significant area of research for potential immunotherapies against infections and cancer. google.comnih.govacs.org These synthetic analogs are often derivatives of natural CDNs, and their synthesis can involve the use of guanosine monophosphate as a starting material or a key intermediate. By modifying the structure of the guanine nucleotide component, researchers can fine-tune the binding affinity, stability, and downstream signaling activity of these synthetic STING agonists.

Precursor for Derivatives in Research (e.g., antiviral agents)

3'-Guanylic acid, disodium salt, serves as a valuable precursor for the chemical synthesis of a variety of derivatives with potential therapeutic applications, particularly as antiviral agents.

A significant strategy in antiviral drug development is the creation of nucleoside and nucleotide analogs that can interfere with the replication of viral genetic material. Guanosine analogs, for which 3'-guanylic acid can be a starting material, have been a particular focus of this research. These analogs are designed to mimic the natural guanosine nucleoside, allowing them to be recognized and incorporated by viral polymerases into the growing DNA or RNA chain. However, these analogs are often modified in such a way that they lack a crucial chemical group, such as the 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the premature termination of the nucleic acid chain, thereby inhibiting viral replication.

Research has demonstrated the in vitro antiviral activity of various guanine analogs against a range of DNA and RNA viruses. These studies often involve the chemical synthesis of these derivatives from precursors like guanosine or guanylic acid, followed by testing their ability to inhibit viral replication in cell culture models.

The intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical in regulating a multitude of cellular processes. While distinct, the signaling pathways of these two second messengers can exhibit crosstalk. Research has shown that the manipulation of one pathway can influence the other.

For instance, studies have explored the effects of various compounds on the intracellular concentrations of both cGMP and cAMP. It has been observed that certain alkylating agents can lead to a modest increase in cGMP levels while causing a more significant elevation in cAMP levels in Walker carcinoma cells. nih.gov This suggests that derivatives of guanylic acid, by potentially modulating cGMP levels or interacting with proteins involved in nucleotide signaling, could indirectly affect cAMP concentrations. nih.gov The interplay between these two cyclic nucleotides is complex, and guanylic acid derivatives can be valuable tools to probe these interactions in research settings.

Standards and Reference Materials in Analytical Method Development

In the field of analytical chemistry, the availability of pure and well-characterized reference materials is paramount for the development, validation, and quality control of analytical methods. This compound, and its isomers are utilized as standards in various analytical techniques.

These compounds are employed in the development of methods such as High-Performance Liquid Chromatography (HPLC) for the separation and quantification of nucleotides in various samples, including food products, pharmaceuticals, and biological extracts. By using a certified reference material of disodium guanylate, analytical laboratories can ensure the accuracy and reliability of their measurements. The World Health Organization (WHO) establishes international standards for nucleic acid amplification techniques, which rely on well-characterized reference materials to ensure the comparability of results across different laboratories and assays. acs.org

Interactive Data Table: Applications of this compound in Research

| Application Area | Specific Use | Key Research Findings/Utility | Relevant Compound(s) |

| Bacterial Second Messenger Studies | Negative control in c-di-GMP signaling research. | Demonstrates the specificity of c-di-GMP-mediated effects on processes like biofilm formation. | c-di-GMP, 5'-GMP |

| Eukaryotic Innate Immunity | Precursor for the synthesis of STING agonists. | Essential for creating tools to study the STING pathway and for developing potential immunotherapies. | cGAMP, Synthetic CDNs |

| Antiviral Research | Precursor for antiviral guanosine analogs. | Leads to the development of chain-terminating inhibitors of viral nucleic acid synthesis. | Guanosine analogs |

| Cell Signaling Research | Tool to investigate crosstalk between cGMP and cAMP pathways. | Helps in understanding the complex interactions between different second messenger systems. | cGMP, cAMP |

| Analytical Chemistry | Certified reference material and standard. | Ensures the accuracy and reliability of analytical methods like HPLC for nucleotide quantification. | Disodium Guanylate |

Computational and Theoretical Studies of 3 Guanylic Acid, Disodium Salt

Molecular Simulations of Nucleotide Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can reveal the conformational landscape of 3'-guanylic acid, disodium (B8443419) salt in different environments, such as in aqueous solution. By simulating the interactions between the nucleotide and surrounding solvent molecules, researchers can understand its flexibility, preferred shapes (conformations), and dynamic behavior. researchgate.netarxiv.org

For instance, MD simulations can track the dihedral angles of the glycosidic bond (connecting the guanine (B1146940) base to the ribose sugar) and the backbone of the phosphate (B84403) group. This information is crucial for understanding how 3'-guanylic acid might interact with other molecules, such as proteins or other nucleic acids. While specific MD studies on 3'-guanylic acid, disodium salt are not extensively detailed in the provided results, the methodology is widely applied to nucleic acid analogs. nih.govnih.gov Such simulations would typically involve creating a system containing the nucleotide solvated in a water box, and then solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.

Key parameters that can be analyzed from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. researchgate.net

Radial Distribution Functions (RDFs): To understand the solvation structure around the nucleotide. mdpi.com

Potential Energy Landscapes: To identify low-energy, stable conformations. researchgate.net

These simulations are instrumental in predicting how modifications to the structure of 3'-guanylic acid could influence its conformational preferences, which is a key aspect of structure-activity relationship studies. nih.gov

Docking and Binding Affinity Predictions for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely used to understand and predict the interaction of small molecules like 3'-guanylic acid with biological macromolecules, such as enzymes or receptors. The primary goal of docking is to identify the binding mode of a ligand and to estimate its binding affinity.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of both the target protein and 3'-guanylic acid.

Sampling of Conformational Space: Exploring different possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring: Using a scoring function to rank the different poses based on their predicted binding affinity. The more negative the docking score, the better the predicted binding. mdpi.com

While specific docking studies involving this compound were not found in the search results, studies on similar guanine derivatives and other molecules targeting enzymes like kinases provide a framework for how such an analysis would be conducted. mdpi.comresearchgate.netsemanticscholar.org For example, docking could be used to predict how 3'-guanylic acid interacts with the active site of a specific enzyme, identifying key amino acid residues involved in hydrogen bonding, electrostatic interactions, or hydrophobic contacts. researchgate.netnih.gov

The table below illustrates a hypothetical docking result, showing the kind of data that would be generated.

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues |

| Hypothetical Enzyme A | 3'-Guanylic acid | -8.5 | LYS 25, ASP 101, TYR 150 |

| Hypothetical Enzyme B | 3'-Guanylic acid | -6.2 | ARG 78, GLU 95 |

This table is for illustrative purposes only, as specific docking data for this compound was not available in the search results.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov For derivatives of 3'-guanylic acid, SAR modeling can be used to predict how modifications to its structure would affect its properties, such as its flavor-enhancing capabilities or its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach within SAR that develops mathematical models to predict the activity of compounds based on their physicochemical properties or structural features (descriptors). nih.gov While specific SAR models for 3'-guanylic acid derivatives were not found, research on derivatives of other relevant molecules like gallic acid and quinazolinone illustrates the methodology. nih.govnih.govresearchgate.net

A typical QSAR study involves:

Data Set: A collection of 3'-guanylic acid derivatives with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each derivative, such as hydrophobicity, electronic properties, and steric parameters.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the predictive power of the model using an external set of compounds. nih.gov

The insights from SAR and QSAR models can guide the rational design of new derivatives with improved activity. For example, if a model indicates that a more hydrophobic substituent at a particular position increases activity, chemists can synthesize new derivatives with this feature. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.govaps.org Methods like Density Functional Theory (DFT) can provide detailed information about the properties of this compound. mdpi.commdpi.com

These calculations can determine a wide range of properties, including:

Optimized Molecular Geometry: The most stable 3D structure of the molecule. mdpi.com

Electronic Distribution: The distribution of electron density, which can reveal reactive sites.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity.

Thermodynamic Properties: Such as enthalpy of formation and Gibbs free energy. mdpi.com

For example, by calculating the electrostatic potential map of 3'-guanylic acid, one can identify regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is crucial for predicting how the molecule will interact with other species, for instance, in donor-acceptor interactions.

The following table provides examples of computed properties for this compound found in public databases.

| Property | Value | Source |

| Molecular Weight | 407.18 g/mol | PubChem |

| Exact Mass | 407.02188792 Da | PubChem |

| Monoisotopic Mass | 407.02188792 Da | PubChem |

| Topological Polar Surface Area | 207 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

Table data sourced from the PubChem database. nih.gov

These quantum chemical methods provide a fundamental understanding of the intrinsic properties of 3'-guanylic acid, which underpins its behavior in the more complex biological and chemical systems studied by molecular simulations and docking. nih.govescholarship.org

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Routes and Biocatalytic Approaches

The demand for efficient and sustainable methods for nucleotide production has spurred research into novel synthetic and biocatalytic routes for 3'-Guanylic acid and its salts. Traditional chemical synthesis methods can be complex and may generate undesirable byproducts. Consequently, researchers are increasingly turning to biocatalysis, which utilizes enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

Current research focuses on the use of enzymes and whole-cell biocatalysts for the production of nucleotides. wiley.com This approach is seen as a more environmentally friendly and economically viable alternative to traditional chemical synthesis. nih.gov The development of robust biocatalysts, often through protein engineering and immobilization techniques, is a key area of investigation. For instance, lipases immobilized on modified silica (B1680970) nanoparticles have been explored for their catalytic activity in synthesizing precursors for active pharmaceutical ingredients, a methodology that could be adapted for nucleotide synthesis. nih.gov The use of inexpensive plant-based biomass as a substrate for enzyme production is also being explored as a cost-effective strategy. nih.gov

A significant challenge in biocatalysis is the stability and reusability of the enzymes. Ionic liquids have emerged as a promising solution, as they can stabilize enzyme structures and create a favorable microenvironment for catalysis. nih.gov Research in this area aims to optimize reaction conditions and develop highly active and durable biocatalysts for the efficient synthesis of 3'-Guanylic acid and other valuable nucleotides. nih.gov

Advanced Structural Characterization of Transient States and Complexes

Understanding the function of 3'-Guanylic acid at a molecular level requires detailed knowledge of its three-dimensional structure and its interactions with other biomolecules. While static structures provide valuable insights, many biological processes involve transient, short-lived conformational states and complexes that are challenging to capture. Advanced spectroscopic and structural biology techniques are now being employed to probe these dynamic interactions.

Femtosecond transient mid-IR spectroscopy, for example, allows researchers to follow the ultrafast dynamics of molecular vibrations, providing insights into the excited-state deactivation pathways of metal complexes that can interact with nucleotides. researchgate.net Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible biomolecular complexes. nih.gov This technique has been instrumental in revealing the structural basis of soluble guanylate cyclase (sGC) activation by nitric oxide, a process in which guanosine (B1672433) nucleotides play a crucial role. nih.gov

Furthermore, nuclear magnetic resonance (NMR) spectroscopy remains a powerful tool for characterizing the structure and dynamics of nucleotides and their complexes in solution. nih.gov By using techniques like 2-D NMR, researchers can assign all the resonances in the spectrum of guanylyl-(3'-5')-guanosine (B13829289) and study its intermolecular associations. nih.gov These advanced methods are providing an unprecedented view of the transient states and complexes involving 3'-Guanylic acid, which is essential for a complete understanding of its biological roles.

Elucidation of Regulatory Networks in Cell Signaling Beyond Canonical Pathways

While the role of guanosine nucleotides in canonical signaling pathways, such as the cGMP pathway, is well-established, emerging research suggests their involvement in more complex and non-canonical regulatory networks. ontosight.ai The intricate interplay between different signaling pathways and the role of 3'-Guanylic acid in these networks are active areas of investigation.

The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) is providing a more holistic view of cellular regulation. nih.govresearchgate.netresearchgate.net Multi-omics approaches can reveal how changes in 3'-Guanylic acid metabolism are correlated with alterations in gene expression, protein levels, and other metabolites, thereby uncovering novel regulatory roles. nih.gov These studies are expanding our understanding of how 3'-Guanylic acid and other signaling molecules contribute to the complex web of interactions that govern cellular life.

Development of High-Throughput Screening Assays for Enzymatic Modulators

The enzymes that synthesize, degrade, and are regulated by 3'-Guanylic acid are attractive targets for the development of new therapeutic agents. High-throughput screening (HTS) allows for the rapid testing of large libraries of small molecules to identify compounds that can modulate the activity of these enzymes. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that can be adapted for HTS assays. biorxiv.org FRET-based biosensors can be designed to report on the activity of specific enzymes in real-time. For example, a FRET-based biosensor for cyclic di-GMP (c-di-GMP), a related signaling molecule, has been developed to screen for inhibitors of diguanylate cyclases. biorxiv.org This approach can be extended to develop assays for enzymes that interact with 3'-Guanylic acid.

Live-cell HTS assays are particularly valuable as they allow for the screening of compounds in a more physiologically relevant context. nih.gov By using genetically encoded biosensors expressed in living cells, researchers can identify compounds that not only modulate the target enzyme but also have the desired effect on cellular signaling pathways. The development of novel HTS platforms and biosensors is a key frontier in the discovery of new chemical probes and potential drug candidates targeting 3'-Guanylic acid-related pathways. nih.gov

Investigations into Non-Canonical Nucleic Acid Structures and Their Functions

Beyond its role as a monomeric unit in RNA, guanine-rich nucleic acid sequences can fold into non-canonical four-stranded structures known as G-quadruplexes. wikipedia.orgnih.gov These structures are formed by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases. nih.govresearchgate.net The presence of G-quadruplex forming sequences in important genomic regions, such as telomeres and gene promoters, suggests that they play crucial roles in regulating biological processes. wikipedia.orgresearchgate.net

The formation and stability of G-quadruplexes can be influenced by various factors, including the presence of specific cations and the binding of small molecule ligands. nih.gov Research is focused on identifying and characterizing G-quadruplex structures in both DNA and RNA and elucidating their biological functions. nih.govrsc.org For example, G-quadruplexes in the 3'-untranslated regions (UTRs) of mRNAs have been shown to influence alternative polyadenylation and interfere with miRNA regulation, thereby affecting gene expression. nih.gov

The investigation of non-canonical structures is not limited to G-quadruplexes. Other structures, such as i-motifs and triplexes, are also being studied for their potential roles in gene regulation. mdpi.comrsc.orgmdpi.com The ability of nucleic acids to form these diverse structures highlights their remarkable versatility and expands the potential functional repertoire of nucleotides like 3'-Guanylic acid. nih.gov

Integrated Multi-Omics Approaches to Understand Metabolic Interplay

The metabolism of 3'-Guanylic acid is intricately connected to other metabolic pathways within the cell. To gain a comprehensive understanding of this metabolic interplay, researchers are increasingly using integrated multi-omics approaches. mdpi.com These approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of cellular metabolism. nih.govresearchgate.net

By analyzing how perturbations in one part of the metabolic network affect other parts, researchers can identify novel connections and regulatory mechanisms. For instance, a multi-omics analysis of the effects of dietary proanthocyanidins (B150500) in fish revealed changes in lipid metabolism and intestinal microbiota that were linked to alterations in gene expression. mdpi.com Similar approaches can be applied to study the metabolic impact of modulating 3'-Guanylic acid levels.

Mass spectrometry imaging is a powerful technique that allows for the spatial mapping of metabolites, lipids, and proteins within tissues, providing further insights into metabolic organization. nih.gov The integration of these various omics datasets with computational modeling is a key frontier in systems biology and promises to provide a deeper understanding of the role of 3'-Guanylic acid in the complex metabolic network of the cell. researchgate.net

Design and Synthesis of Chemically Modified Analogs for Research Applications

Chemically modified analogs of 3'-Guanylic acid are invaluable tools for probing its biological functions. By systematically altering the structure of the molecule, researchers can investigate the specific roles of different chemical groups in its interactions with other biomolecules.

The synthesis of these analogs often involves complex multi-step chemical procedures. For example, the synthesis of derivatives of guanosine 3',5'-cyclic phosphate (B84403) involves the use of protecting groups and trivalent phosphorus reagents. nih.gov The design and synthesis of novel analogs with specific properties, such as increased stability or the ability to be incorporated into nucleic acids at specific positions, is an active area of research. nih.gov

These chemically modified analogs can be used for a variety of research applications, including structural studies, the investigation of enzyme mechanisms, and the development of therapeutic agents. mdpi.com For instance, analogs with modifications at the C8 position of the guanine base have been used to study the formation of non-canonical DNA structures like Z-DNA and G-quadruplexes. mdpi.com The continued development of new synthetic methodologies will be crucial for advancing our understanding of the diverse roles of 3'-Guanylic acid.

Utilization in Biomaterial Science and Nanotechnology (e.g., hydrogels, self-assembly)

While the primary applications of 3'-Guanylic acid, disodium (B8443419) salt have historically been in the food and pharmaceutical industries, emerging research frontiers are exploring its potential in the advanced fields of biomaterial science and nanotechnology. The unique molecular structure of guanosine derivatives, including the 3'-monophosphate, offers intriguing possibilities for the development of novel materials with sophisticated functions. The focus of this emerging research lies in the principles of self-assembly to create functional structures like hydrogels and other nanomaterials.